Diethyl [(2,5-dichlorophenyl)methyl]phosphonate
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Overview
Description
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H15Cl2O3P and a molecular weight of 297.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the phosphonate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(2,4-dichlorophenyl)methyl]phosphonate
- Diethyl [(3,5-dichlorophenyl)methyl]phosphonate
- Diethyl [(2,5-difluorophenyl)methyl]phosphonate
Uniqueness
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Biological Activity
Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phosphonate group bonded to a diethyl ester and a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The chlorinated phenyl ring plays a crucial role in binding to target enzymes, leading to various biological effects:
- Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neuronal communication.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against various pathogens. It was found to have a minimum inhibitory concentration (MIC) of 1 µg/mL against Escherichia coli, outperforming traditional antibiotics like norfloxacin .
- Cytotoxicity in Cancer Research : Research focusing on the cytotoxic effects of this compound on HeLa and A549 cancer cell lines revealed significant inhibition of cell proliferation with IC50 values ranging from 29 µM to 130 µM . The mechanism involved apoptosis induction and cell cycle arrest.
- Environmental Impact Studies : Investigations into the environmental persistence of this compound highlighted its bioaccumulative properties, raising concerns about its ecological impact as an agrochemical .
Applications in Medicine and Industry
- Pharmaceutical Development : Due to its enzyme inhibition capabilities, this compound is being explored for potential use in developing drugs targeting neurodegenerative diseases.
- Agricultural Use : Its effectiveness as a pesticide makes it valuable in controlling agricultural pests while minimizing harm to non-target organisms.
Properties
IUPAC Name |
1,4-dichloro-2-(diethoxyphosphorylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBPHNDURWDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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